molecular formula C15H11BrN2O2S B3671285 (5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE

(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE

Cat. No.: B3671285
M. Wt: 363.2 g/mol
InChI Key: VALJZRTWRHHMHW-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE is a chemical compound that belongs to the class of imidazolidine-2,4-dione derivatives This compound is characterized by the presence of a 4-bromophenyl group and a thiophen-2-yl group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE typically involves the following steps:

    Formation of the imidazolidine-2,4-dione core: This can be achieved by the reaction of urea with a suitable α,β-unsaturated carbonyl compound under basic conditions.

    Introduction of the 4-bromophenyl group: This step involves the reaction of the imidazolidine-2,4-dione core with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the thiophen-2-yl group: The final step involves the reaction of the intermediate compound with thiophene-2-carbaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazolidine ring, potentially leading to the formation of dihydroimidazolidine derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazolidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-[(4-CHLOROPHENYL)METHYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE
  • (5E)-3-[(4-FLUOROPHENYL)METHYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE

Uniqueness

(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets.

Properties

IUPAC Name

(5E)-3-[(4-bromophenyl)methyl]-5-(thiophen-2-ylmethylidene)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S/c16-11-5-3-10(4-6-11)9-18-14(19)13(17-15(18)20)8-12-2-1-7-21-12/h1-8H,9H2,(H,17,20)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALJZRTWRHHMHW-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 2
(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 3
Reactant of Route 3
(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 4
Reactant of Route 4
(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 5
(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 6
(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE

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